molecular formula C4H2ClLiO3S B6605191 lithium(1+) ion 5-chlorofuran-2-sulfinate CAS No. 2219407-85-7

lithium(1+) ion 5-chlorofuran-2-sulfinate

Cat. No.: B6605191
CAS No.: 2219407-85-7
M. Wt: 172.5 g/mol
InChI Key: DFKFBHASSINKCY-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-chlorofuran-2-sulfinate is a chemical compound with the molecular formula C4H2ClLiO3S It is a lithium salt of 5-chlorofuran-2-sulfinate, which is a derivative of furan, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-chlorofuran-2-sulfinate typically involves the reaction of 5-chlorofuran-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction scheme is as follows:

5-chlorofuran-2-sulfinic acid+LiOHlithium(1+) ion 5-chlorofuran-2-sulfinate+H2O\text{5-chlorofuran-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-chlorofuran-2-sulfinic acid+LiOH→lithium(1+) ion 5-chlorofuran-2-sulfinate+H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-chlorofuran-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: The chlorine atom in the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted furan derivatives

Scientific Research Applications

Lithium(1+) ion 5-chlorofuran-2-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfides.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-chlorofuran-2-sulfinate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Sodium 5-chlorofuran-2-sulfinate: Similar in structure but contains sodium instead of lithium.

    Potassium 5-chlorofuran-2-sulfinate: Similar in structure but contains potassium instead of lithium.

    5-chlorofuran-2-sulfonic acid: The parent acid of the lithium salt.

Uniqueness

Lithium(1+) ion 5-chlorofuran-2-sulfinate is unique due to the presence of the lithium ion, which can impart different chemical properties compared to its sodium and potassium counterparts. The lithium ion can influence the reactivity and stability of the compound, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

lithium;5-chlorofuran-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3S.Li/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKFBHASSINKCY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(OC(=C1)Cl)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClLiO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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